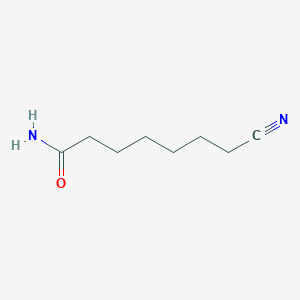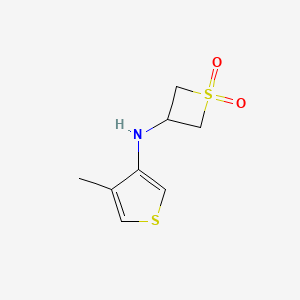
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thietane ring with a sulfone group and a thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide (H₂O₂) to facilitate the formation of the thietane ring and its subsequent oxidation to the sulfone .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form the sulfone group.
Substitution: The thiophene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the thietane ring and substituted thiophene derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antidepressant, with studies indicating its efficacy in tail-suspension and forced-swim tests.
Material Science: The unique structural properties of this compound make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: Its ability to interact with various biological targets makes it useful in studying biochemical pathways and developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antidepressant activity is thought to be mediated through the modulation of neurotransmitter levels and receptor interactions . The exact molecular targets and pathways, however, require further research to be fully elucidated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylsulfanylthietane 1,1-dioxide: Similar in structure but with a phenylsulfanyl group instead of a methylthiophenyl group.
3-Aryloxythietane 1,1-dioxide: Contains an aryloxy group, showing different chemical reactivity and biological activity.
Uniqueness
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide is unique due to its combination of a thietane ring with a sulfone group and a thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H11NO2S2 |
|---|---|
Molekulargewicht |
217.3 g/mol |
IUPAC-Name |
N-(1,1-dioxothietan-3-yl)-4-methylthiophen-3-amine |
InChI |
InChI=1S/C8H11NO2S2/c1-6-2-12-3-8(6)9-7-4-13(10,11)5-7/h2-3,7,9H,4-5H2,1H3 |
InChI-Schlüssel |
PXQNVBXJKCTELB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC=C1NC2CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


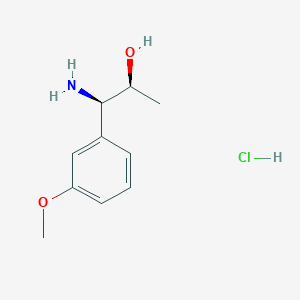

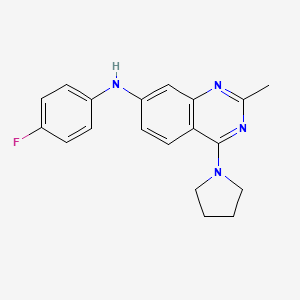
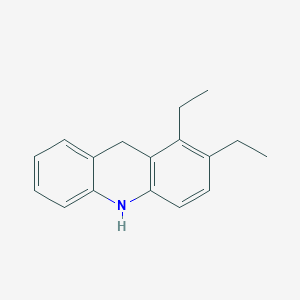
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)
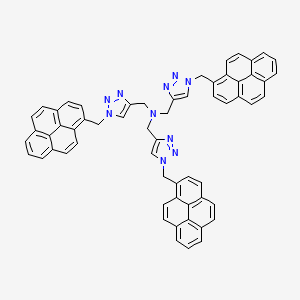
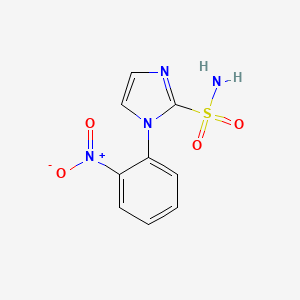
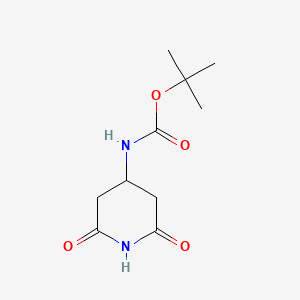

![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
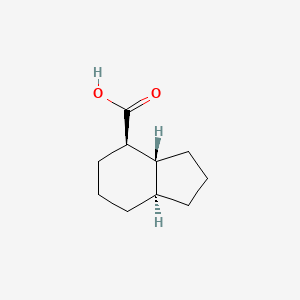
![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
